molecular formula C6H14O2S B14329351 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol CAS No. 111532-31-1

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol

Katalognummer: B14329351
CAS-Nummer: 111532-31-1
Molekulargewicht: 150.24 g/mol
InChI-Schlüssel: HYUCBECUJARJLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is a chemical compound with a unique structure that includes both an isopropyl ether and a thiol group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a base to form the ether linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced sulfur species.

    Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydrosulfide or alkyl halides can be employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, reduced sulfur species.

    Substitution: Various substituted ethers and thiols.

Wissenschaftliche Forschungsanwendungen

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The ether group may also contribute to its solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(Propan-2-yl)oxy]propan-2-ol: Lacks the thiol group, making it less reactive in certain biochemical applications.

    3-Mercapto-1-propanol: Contains a thiol group but lacks the ether linkage, affecting its solubility and reactivity.

    2-Mercaptoethanol: A smaller molecule with similar thiol reactivity but different physical properties.

Uniqueness

1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is unique due to the combination of an ether and a thiol group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

111532-31-1

Molekularformel

C6H14O2S

Molekulargewicht

150.24 g/mol

IUPAC-Name

1-propan-2-yloxy-3-sulfanylpropan-2-ol

InChI

InChI=1S/C6H14O2S/c1-5(2)8-3-6(7)4-9/h5-7,9H,3-4H2,1-2H3

InChI-Schlüssel

HYUCBECUJARJLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC(CS)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.